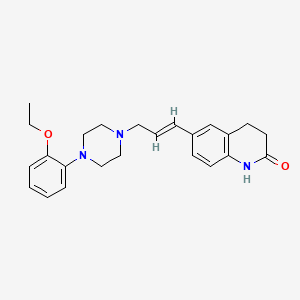
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring, with a ketone group at the 2-position. The compound also features a piperazine ring substituted with an ethoxyphenyl group and a propenyl chain. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Quinolinone Core: : The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable ketone or aldehyde under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield the quinolinone core.
-
Introduction of the Piperazine Ring: : The piperazine ring can be introduced through a nucleophilic substitution reaction. For instance, the reaction of the quinolinone core with 1-(2-ethoxyphenyl)piperazine in the presence of a base such as potassium carbonate can lead to the formation of the desired intermediate.
-
Addition of the Propenyl Chain: : The propenyl chain can be introduced through a Heck coupling reaction. This involves the reaction of the intermediate with a suitable alkene, such as allyl bromide, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinolinone core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives of the quinolinone core.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may modulate specific signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-(3-(4-(2-methoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone and 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propyl)-3,4-dihydro-2(1H)-quinolinone share structural similarities with the target compound.
Uniqueness: The presence of the ethoxyphenyl group and the propenyl chain in the target compound may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
80834-56-6 |
|---|---|
Formule moléculaire |
C24H29N3O2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
6-[(E)-3-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-2-29-23-8-4-3-7-22(23)27-16-14-26(15-17-27)13-5-6-19-9-11-21-20(18-19)10-12-24(28)25-21/h3-9,11,18H,2,10,12-17H2,1H3,(H,25,28)/b6-5+ |
Clé InChI |
IBAGCSRHNFKBQI-AATRIKPKSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)NC(=O)CC4 |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC4=C(C=C3)NC(=O)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


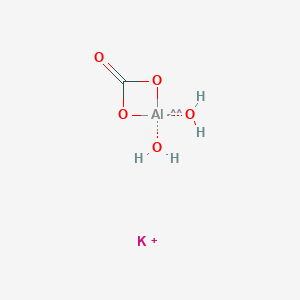

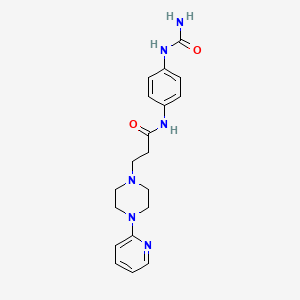

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
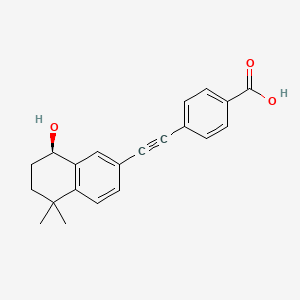
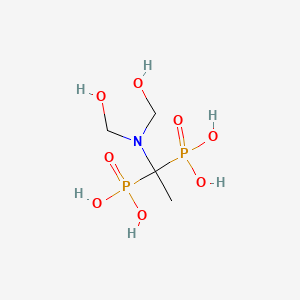
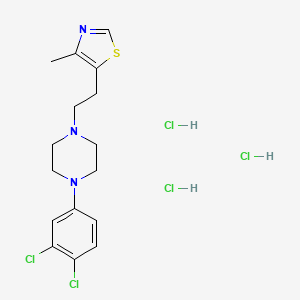
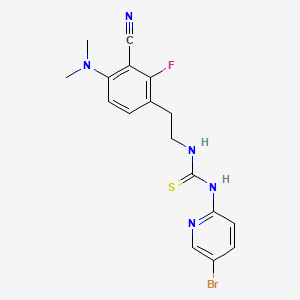
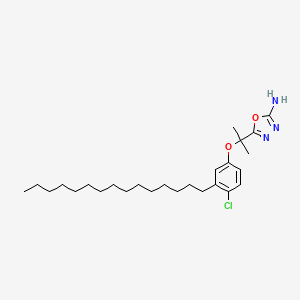

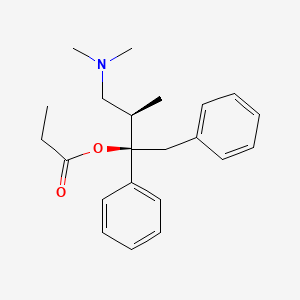
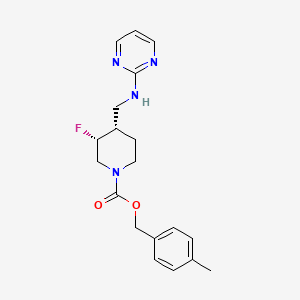
![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)
